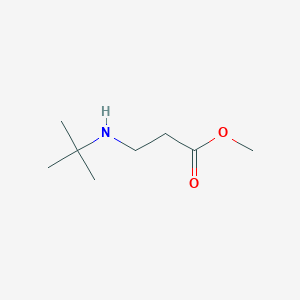
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile
Übersicht
Beschreibung
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile is a chemical compound with the molecular formula C10H10N2. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a fused ring system containing a nitrile group at the 8-position, making it a valuable scaffold for various synthetic and pharmacological studies .
Wirkmechanismus
Target of Action
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile is a member of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class . THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq-based compounds are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities of thiq-based compounds, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .
Biochemische Analyse
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile can be synthesized through several methods. One common approach involves the N-alkylation of benzyl amines with halo acetophenones . Another method includes the Wittig–Horner condensation, reduction, and cyclization from aminomethylenebisphosphonate starter units . Additionally, the Pictet–Spengler cyclization and sequential decarboxylation–phosphorylation reactions from natural amino acids like L-phenylalanine have been employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of multicomponent reactions (MCRs) has been highlighted for their efficiency in generating molecular diversity and complexity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . It can also be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide
Reduction: Hydrogen gas, metal catalysts
Substitution: Halo acetophenones, benzyl amines
Major Products Formed:
Oxidation: Isoquinoline, nitrone
Reduction: Decahydroisoquinoline
Substitution: Various substituted tetrahydroisoquinolines
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a valuable scaffold for the development of novel compounds with potent biological activities . In medicinal chemistry, it is used to design molecules with anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial properties . Additionally, it finds applications in asymmetric catalysis as chiral scaffolds .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile is part of the larger family of tetrahydroisoquinolines, which includes compounds like 7-cyano-1,2,3,4-tetrahydroisoquinoline, 7-bromo-1,2,3,4-tetrahydroisoquinoline, and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. The presence of the nitrile group at the 8-position in this compound makes it unique and enhances its reactivity and potential for further functionalization .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-8-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-3,12H,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRSNTBWCLOWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3116294.png)
![4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B3116314.png)


![7,18-bis[2-(4-fluorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B3116330.png)






